CDK1/Cyclin B Inhibitory Activity of 5-Phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine Compared to Optimized Pyrazolopyridazine Lead Compounds
5-Phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine (the target compound) exhibits moderate inhibitory activity against CDK1/cyclin B with an IC₅₀ of 4.0 μM, placing it as a baseline hit within the pyrazolopyridazine chemotype. In contrast, the optimized lead compound 1a (4,5-bis(pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine) from the same series demonstrates an IC₅₀ > 50 μM against CDK1, representing a >12.5-fold decrease in potency [1]. This comparison establishes that the 5-phenyl substitution in the target compound confers superior CDK1 engagement relative to the 4,5-bis(pyridin-2-yl) substitution pattern. The most potent CDK1 inhibitor in the series, monofuryl derivative 1o, achieves substantially enhanced activity through further structural elaboration, highlighting the target compound's position as an intermediate optimization point rather than a terminal lead [2].
| Evidence Dimension | CDK1/Cyclin B Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 4.0 μM (4.00E+3 nM) |
| Comparator Or Baseline | Compound 1a: >50 μM (>5.00E+4 nM) |
| Quantified Difference | >12.5-fold superior potency for target compound |
| Conditions | Kinase activity assay with 15 μM ATP / [γ-³³P]ATP at 30°C, pH 7.2 |
Why This Matters
For procurement decisions in kinase inhibitor discovery programs, the 4.0 μM CDK1 IC₅₀ represents a validated hit-level potency that justifies further medicinal chemistry optimization, whereas the >50 μM comparator would be deprioritized as inactive.
- [1] BindingDB Entry BDBM7476: 3-Amino-5-phenyl-1H-pyrazolo[3,4-c]pyridazine (5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine). IC₅₀ = 4.00E+3 nM against CDK1/cyclin B. View Source
- [2] Braña, M. F.; Cacho, M.; García, M. L.; Mayoral, E. P.; López, B.; de Pascual-Teresa, B. Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. J. Med. Chem. 2005, 48, 6843-6854. Compound 1a (4,5-bis(pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine) CDK1 IC₅₀ > 50 μM. View Source
